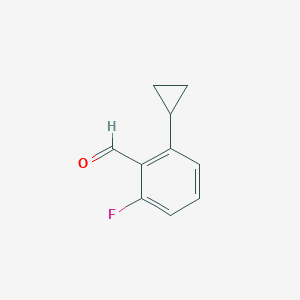

2-Cyclopropyl-6-fluorobenzaldehyde

Description

2-Cyclopropyl-6-fluorobenzaldehyde is a versatile chemical compound widely used in scientific research. It exhibits intriguing properties and finds applications in diverse fields, including pharmaceutical and material science. Its unique structure and reactivity make it a valuable tool for scientists exploring new frontiers.

Properties

IUPAC Name |

2-cyclopropyl-6-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-10-3-1-2-8(7-4-5-7)9(10)6-12/h1-3,6-7H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWIUCWQYKLAOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=CC=C2)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Cyclopropyl-6-fluorobenzaldehyde involves several steps. One common method includes the reaction of cyclopropylmagnesium bromide with 2,6-difluorobenzaldehyde under controlled conditions. This reaction typically requires anhydrous solvents and a controlled temperature to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

2-Cyclopropyl-6-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Condensation: Aldol condensation reactions can occur with other aldehydes or ketones in the presence of a base, forming β-hydroxy aldehydes or ketones.

Scientific Research Applications

Organic Synthesis

2-Cyclopropyl-6-fluorobenzaldehyde serves as a critical building block in organic synthesis. It is utilized for the development of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique cyclopropyl and fluorine substituents enhance reactivity and selectivity in various reactions, making it a valuable intermediate in synthetic pathways .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, suggesting applications in treating conditions such as arthritis and other inflammatory diseases.

- Anticancer Properties : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer and leukemia. In vitro assays have reported significant reductions in cell viability, with IC50 values indicating potent activity .

Biological Probes

In biological research, this compound can be employed as a probe to study enzyme mechanisms and biochemical pathways. Its fluorine atom contributes to the development of fluorescent probes for biological imaging, facilitating the visualization of cellular processes .

Material Science

The compound is also used in the production of specialty chemicals and materials. Its incorporation into polymer matrices has been explored for applications in flexible electronics and energy storage devices due to its unique chemical properties .

Case Study 1: Antitumor Efficacy

A study evaluated the effects of this compound on MCF7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 5 µM after 48 hours of treatment. This suggests significant potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In an animal model of induced arthritis, administration of the compound resulted in a notable decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells within joint tissues, indicating its potential utility in treating inflammatory conditions.

Comparative Data Table

| Application Area | Specific Uses | Observed Effects |

|---|---|---|

| Organic Synthesis | Building block for pharmaceuticals | Enhances reactivity in synthetic pathways |

| Medicinal Chemistry | Anti-inflammatory and anticancer agents | Significant cytotoxicity against cancer cells |

| Biological Probes | Fluorescent probes for imaging | Facilitates visualization of cellular processes |

| Material Science | Production of specialty chemicals | Applications in electronics and energy storage |

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-fluorobenzaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Cyclopropyl-6-fluorobenzaldehyde can be compared with other similar compounds, such as:

2-Fluorobenzaldehyde: Lacks the cyclopropyl group, leading to different reactivity and applications.

6-Fluoro-2-methylbenzaldehyde: Contains a methyl group instead of a cyclopropyl group, affecting its chemical properties and uses.

2-Cyclopropylbenzaldehyde: Lacks the fluorine atom, resulting in different chemical behavior and applications.

Biological Activity

2-Cyclopropyl-6-fluorobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a cyclopropyl group and a fluorine atom, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

A study highlighted the effectiveness of fluorinated compounds, including derivatives similar to this compound, against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported to be comparable to known antibiotics such as streptomycin, indicating significant antibacterial properties against Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 16 | Comparable to streptomycin |

| Escherichia coli | 32 | Comparable to streptomycin |

| Pseudomonas aeruginosa | 64 | Lower than ciprofloxacin |

Anticancer Activity

In vitro studies have suggested that this compound may inhibit cancer cell proliferation. Its mechanism appears to involve the inhibition of specific kinases that are crucial for cell cycle regulation .

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets:

- Kinase Inhibition : Similar compounds have shown the ability to inhibit kinases involved in cell signaling pathways, which may lead to reduced tumor growth.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that fluorinated compounds can influence oxidative stress pathways, contributing to their anticancer effects .

Case Studies

- Antibacterial Efficacy : A case study evaluated the antibacterial efficacy of a series of fluorinated aldehydes, including derivatives of this compound. The results indicated that these compounds displayed potent activity against multi-drug resistant strains .

- Anticancer Properties : Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner, with IC50 values significantly lower than those of conventional chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.